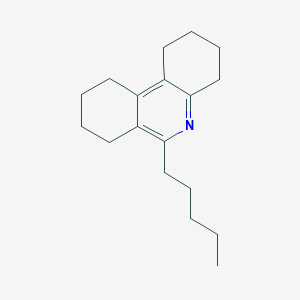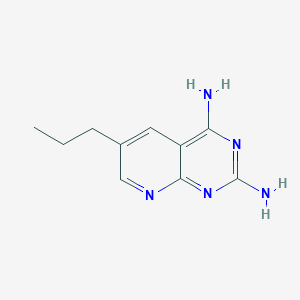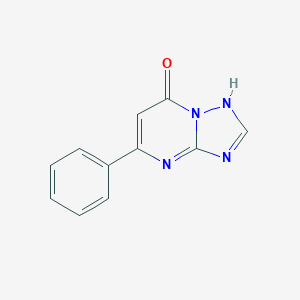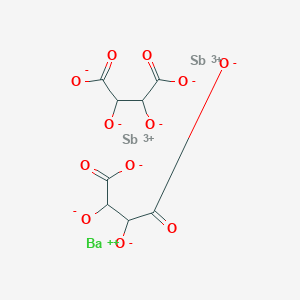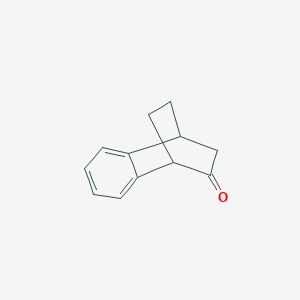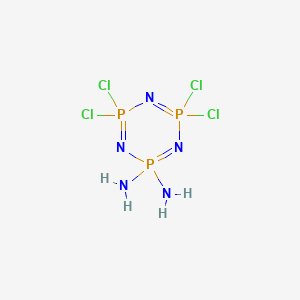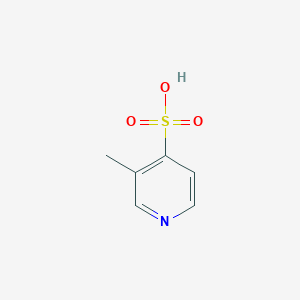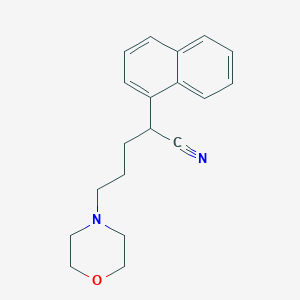
5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile (MNPN) is a chemical compound that has gained attention in scientific research due to its potential application in various fields. It is a nitrile derivative that contains a naphthalene ring and a morpholine ring. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and future directions have been studied.
作用機序
The mechanism of action of 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile is not fully understood. However, it has been suggested that 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile and its derivatives may act by inhibiting specific enzymes or receptors. For example, 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives have been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell division. 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives have also been shown to inhibit the activity of the hepatitis C virus (HCV) NS5B polymerase, which is essential for viral replication.
生化学的および生理学的効果
5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile and its derivatives have been shown to have various biochemical and physiological effects. For example, 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. They have also been shown to inhibit the proliferation of cancer cells. 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives have also been shown to inhibit the replication of HCV.
実験室実験の利点と制限
5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile and its derivatives have several advantages for lab experiments. They are relatively easy to synthesize, and their structures can be easily modified to obtain derivatives with different properties. 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives have also been shown to have good bioavailability and pharmacokinetic properties.
However, there are also some limitations to using 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile and its derivatives in lab experiments. For example, some 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives have been shown to be toxic to cells at high concentrations. It is also important to note that 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile and its derivatives may have different effects on different cell types or organisms.
将来の方向性
There are several future directions for the study of 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile and its derivatives. One direction is the development of 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives with improved activity and selectivity for specific targets. Another direction is the study of the pharmacokinetics and toxicity of 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives in vivo. 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives may also be studied for their potential as imaging agents for cancer diagnosis or as theranostic agents for cancer treatment.
合成法
5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile can be synthesized using different methods. One of the methods involves the reaction of 2-bromo-5-morpholin-4-yl-1-naphthalene with pentanenitrile in the presence of a palladium catalyst. Another method involves the reaction of 5-morpholin-4-yl-1-naphthaleneboronic acid with 5-bromo-1-pentanenitrile in the presence of a palladium catalyst. Both methods result in the formation of 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile.
科学的研究の応用
5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile has been studied for its potential application in various scientific fields. One of the applications is in the field of organic electronics. 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile has been used as a building block for the synthesis of organic semiconductors. These semiconductors have been used in the development of organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
Another application of 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile is in the field of medicinal chemistry. 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile has been studied for its potential as a drug scaffold. It has been used as a starting material for the synthesis of various bioactive compounds. 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives have been studied for their potential as anticancer, antiviral, and antibacterial agents.
特性
CAS番号 |
13326-37-9 |
|---|---|
製品名 |
5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile |
分子式 |
C19H22N2O |
分子量 |
294.4 g/mol |
IUPAC名 |
5-morpholin-4-yl-2-naphthalen-1-ylpentanenitrile |
InChI |
InChI=1S/C19H22N2O/c20-15-17(7-4-10-21-11-13-22-14-12-21)19-9-3-6-16-5-1-2-8-18(16)19/h1-3,5-6,8-9,17H,4,7,10-14H2 |
InChIキー |
REAMLHVXFBJQJS-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCC(C#N)C2=CC=CC3=CC=CC=C32 |
正規SMILES |
C1COCCN1CCCC(C#N)C2=CC=CC3=CC=CC=C32 |
同義語 |
α-(1-Naphtyl)-4-morpholinevaleronitrile |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



